molecular formula C9H9NO B1365421 (R)-3-Methylisoindolin-1-one CAS No. 131615-22-0

(R)-3-Methylisoindolin-1-one

Cat. No.: B1365421
CAS No.: 131615-22-0
M. Wt: 147.17 g/mol
InChI Key: VNPWIDIVQOFLQS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Methylisoindolin-1-one, also known as MI1, is an organic compound belonging to the isoindolinone family. It is a chiral, colorless solid with a melting point of 208°C and a boiling point of 310°C. MI1 has been used in various scientific research applications, such as drug discovery, drug synthesis, and drug development. It has also been found to be useful in biophysical and biochemical studies.

Scientific Research Applications

Anti-Cancer Activity

  • A study by Mehta, Mangyan, and Brahmchari (2022) focused on the design, synthesis, and evaluation of a 3-methyleneisoindolin-1-one library. This library was studied for its anti-cancer activity, particularly in human breast cancer cell lines. It was found that two compounds in this library exhibited significant anti-cancer activity, highlighting the potential of isoindolin-1-one derivatives in cancer treatment (Mehta, Mangyan, & Brahmchari, 2022).

Neurochemical Studies

  • Research by Wąsik et al. (2012) compared the effects of different stereoisomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline on dopamine metabolism and behavior in rats. This study contributes to understanding the neurochemical properties of isoindolin-1-one derivatives and their potential therapeutic applications (Wąsik, Romańska, Michaluk, & Antkiewicz‐Michaluk, 2012).

Absorption and Solvatochromic Properties

  • A study by Gutierrez et al. (2005) investigated the excited states of 2-methylisoindolin-1-one (INS) through spectroscopy and theoretical calculations. This research is vital for understanding the material properties of isoindolin-1-one derivatives, which could be beneficial in developing new materials with specific optical properties (Gutierrez, Trzcionka, Deloncle, Poteau, & Chouini-Lalanne, 2005).

Synthesis Techniques

  • Cao, McNamee, and Alper (2008) described efficient approaches for synthesizing isoindolin-1-one derivatives. They utilized palladium-catalyzed reactions, highlighting advancements in synthetic chemistry that enable the creation of these compounds under mild conditions (Cao, McNamee, & Alper, 2008).

Chemosensors for Metal Ions

  • A study by Wang et al. (2017) developed a rhodamine-2-thioxoquinazolin-4-one derivative as a chemosensor for Fe3+ ions. This research indicates the application of isoindolin-1-one derivatives in environmental monitoring and analytical chemistry (Wang, Chang, Wu, Zhao, Yang, Xu, Xu, & Jia, 2017).

Sonochemical Synthesis of Anticancer Agents

Catalyzed Cyclocarbonylation and C-HBond Activation

  • Gao, Liu, Lan, and Huang (2016) explored a novel rhodium-catalyzed oxidative cyclocarbonylation of ketimines via cleavage of two C–H bonds. This method enables the synthesis of 3-methyleneisoindolin-1-ones, demonstrating the compound's relevance in organic synthesis and catalysis (Gao, Liu, Lan, & Huang, 2016).

Oxidative Acylation and Intramolecular Cyclization

  • Sharma, Park, Park, and Kim (2012) reported a rhodium-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes. This method efficiently synthesizes 3-hydroxyisoindolin-1-ones, a key structural motif in medicinal chemistry (Sharma, Park, Park, & Kim, 2012).

Coupling and Formation of Complexes

  • Kopylovich et al. (2008) described the nickel-mediated coupling of iminoisoindolinones and nitriles, leading to unsymmetrical 1,3,5-triazapentadienato complexes. This showcases the compound's utility in the formation of complex structures in coordination chemistry (Kopylovich, Luzyanin, Kukushkin, Haukka, & Pombeiro, 2008).

Properties

IUPAC Name

(3R)-3-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-6H,1H3,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPWIDIVQOFLQS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131615-22-0
Record name 3-Methyl-1-isoindolinone, (3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131615220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYL-1-ISOINDOLINONE, (3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X2M6E4W4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Methylisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
(R)-3-Methylisoindolin-1-one
Reactant of Route 3
(R)-3-Methylisoindolin-1-one
Reactant of Route 4
(R)-3-Methylisoindolin-1-one
Reactant of Route 5
(R)-3-Methylisoindolin-1-one
Reactant of Route 6
(R)-3-Methylisoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.